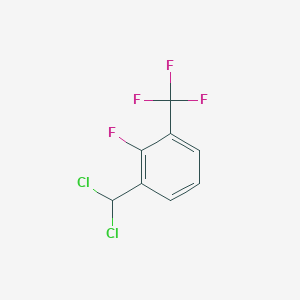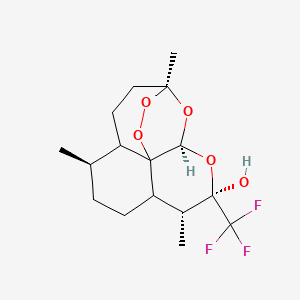
Dihydro-10-trifluoromethyl artemisinin, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-10-trifluoromethyl artemisinin (DHTFA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua L. It is a highly effective antimalarial drug used in the treatment of malaria. DHTFA is a potent antimalarial agent with a 97% purity rate, making it a valuable tool for researchers and clinicians alike.
作用機序
Dihydro-10-trifluoromethyl artemisinin, 97% is a potent antimalarial agent that works by inhibiting the growth of the malaria parasite. It works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is responsible for the synthesis of pyrimidine nucleotides, essential for the replication of the malaria parasite.
Biochemical and Physiological Effects
Dihydro-10-trifluoromethyl artemisinin, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have anti-angiogenic, anti-proliferative, and anti-apoptotic effects.
実験室実験の利点と制限
The main advantage of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its high purity rate (97%). This ensures that the results of the experiments are reliable and reproducible. Additionally, it has a relatively low toxicity and is easy to handle. The main limitation of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve and use in experiments.
将来の方向性
Dihydro-10-trifluoromethyl artemisinin, 97% has the potential to be used in a variety of future applications. It could be used to develop new antimalarial drugs, to study the biochemical and physiological effects of artemisinin, and to study the mechanism of action of antimalarial drugs. Additionally, it could be used to study the effects of antimalarial drugs on cancer cells. It could also be used to study the effects of antimalarial drugs on inflammation and the immune response. Finally, it could be used to study the effects of antimalarial drugs on angiogenesis, proliferation, and apoptosis.
合成法
Dihydro-10-trifluoromethyl artemisinin, 97% is synthesized from artemisinin via a two-step process. The first step involves the reaction of artemisinin with trifluoromethanesulfonic anhydride to form a trifluoromethyl ester. The second step involves the reaction of the trifluoromethyl ester with dihydroxylamine to form Dihydro-10-trifluoromethyl artemisinin, 97%.
科学的研究の応用
Dihydro-10-trifluoromethyl artemisinin, 97% has been widely used in the fields of drug discovery and development, pharmacology, and biochemistry. It has been used to study the mechanism of action of antimalarial drugs, to develop novel antimalarial drugs, and to study the biochemical and physiological effects of artemisinin.
特性
IUPAC Name |
(1S,5R,9R,10R,12R)-1,5,9-trimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3O5/c1-8-4-5-11-9(2)15(20,16(17,18)19)22-12-14(11)10(8)6-7-13(3,21-12)23-24-14/h8-12,20H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13+,14?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCYSREBONXHE-UUODFTKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2[C@H]([C@@](O[C@H]3C24C1CC[C@@](O3)(OO4)C)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

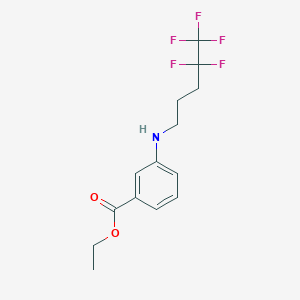
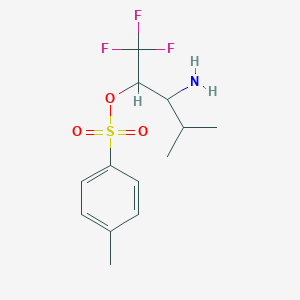

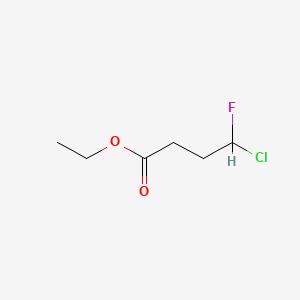
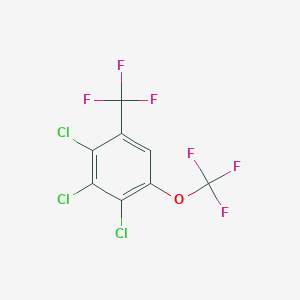

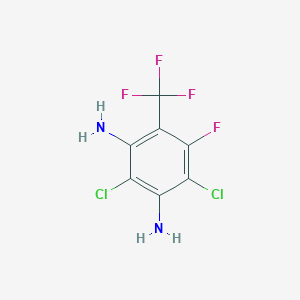
![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)

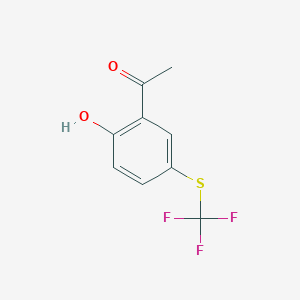
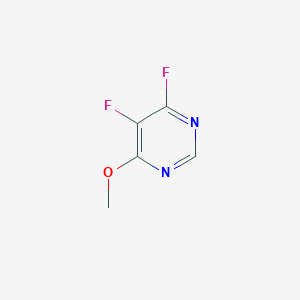
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)

